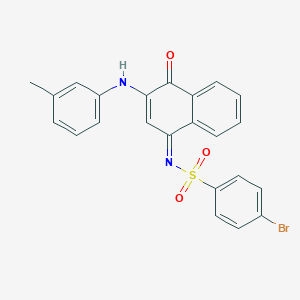![molecular formula C27H25NO4S B281545 N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281545.png)
N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential pharmacological applications. DFB belongs to the class of benzamide derivatives and is known for its unique chemical structure and properties.
作用機序
DFB exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes. Specifically, DFB has been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that regulate gene expression and protein function. By inhibiting HDAC activity, DFB can alter the expression of various genes and proteins, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of HDAC activity by DFB has been shown to have various biochemical and physiological effects. For example, DFB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. DFB has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a potential therapeutic agent for these diseases.
実験室実験の利点と制限
One advantage of using DFB in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, DFB selectively inhibits certain HDAC isoforms, making it a useful tool for studying the role of these isoforms in biological processes. However, one limitation of using DFB in lab experiments is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of HDAC inhibition in certain experiments.
将来の方向性
There are several future directions for research on DFB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DFB. Another area of interest is the investigation of the role of specific HDAC isoforms in various diseases and biological processes. Additionally, the potential therapeutic applications of DFB for diseases such as cancer, Alzheimer's disease, and Parkinson's disease warrant further investigation.
合成法
The synthesis of DFB involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamine in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with benzoyl chloride to yield the final product, N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. The synthesis of DFB is a complex process that requires careful control of reaction conditions and purification steps.
科学的研究の応用
The unique chemical structure and properties of DFB make it an attractive candidate for various scientific research applications. DFB has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DFB has also been studied for its potential as a tool for studying the role of certain proteins in biological processes.
特性
分子式 |
C27H25NO4S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C27H25NO4S/c1-18-12-15-26(19(2)16-18)33(30,31)28(27(29)20-8-4-3-5-9-20)21-13-14-25-23(17-21)22-10-6-7-11-24(22)32-25/h3-5,8-9,12-17H,6-7,10-11H2,1-2H3 |
InChIキー |
VOKIZSWIOYZQJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)


![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide](/img/structure/B281476.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281490.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)


